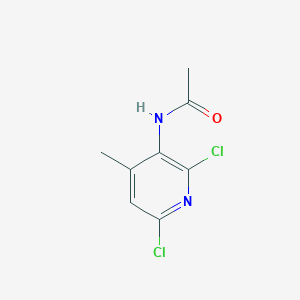
N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide is an organic compound with the molecular formula C8H8Cl2N2O. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a methyl group, along with an acetamide functional group. It is used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide typically involves the reaction of 2,6-dichloro-4-methylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Conversion to 2,6-dichloro-4-methylpyridine-3-carboxylic acid.
Reduction: Formation of N-(2,6-dichloro-4-methylpyridin-3-yl)amine.
Applications De Recherche Scientifique
N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
- 2,6-Dichloro-N-methylpyridin-4-amine
Uniqueness
N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the acetamide group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C8H8Cl2N2O |
|---|---|
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
N-(2,6-dichloro-4-methylpyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H8Cl2N2O/c1-4-3-6(9)12-8(10)7(4)11-5(2)13/h3H,1-2H3,(H,11,13) |
Clé InChI |
NXTNEKKDMJJQMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1NC(=O)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















